BTK Inhibition Potency: Target Compound vs. Clinical Benchmark Ibrutinib
The target compound demonstrates BTK inhibitory activity with an IC₅₀ of 1 nM as reported in BindingDB from patent US20240083900 [1]. The first-generation covalent BTK inhibitor ibrutinib exhibits a reported BTK IC₅₀ of 0.5 nM in biochemical assays [2]. While both compounds achieve sub-nanomolar to low-nanomolar potency, the target compound's non-covalent binding mode (inferred from its chemical structure lacking a Michael acceptor warhead) may confer a distinct residence time and selectivity profile relative to irreversible inhibitors like ibrutinib. Direct head-to-head data under identical assay conditions are not publicly available; this comparison is cross-study and warrants verification in a controlled experimental setting.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC₅₀ = 0.5 nM (biochemical assay) |
| Quantified Difference | ~2-fold higher IC₅₀ for target compound (1 nM vs. 0.5 nM) |
| Conditions | Target compound: BindingDB assay details not fully specified; Ibrutinib: standard biochemical kinase assay. |
Why This Matters
A 1 nM BTK IC₅₀ places this compound among the most potent BTK inhibitors reported, making it a viable starting point for lead optimization where non-covalent reversible binding is desired, e.g., for overcoming resistance mutations that affect covalent inhibitor binding.
- [1] BindingDB. MonomerID 658441: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide; BTK IC₅₀: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441. View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Ibrutinib BTK IC₅₀ = 0.5 nM. View Source
